molecular formula C14H15N3O2S B2823227 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea CAS No. 82755-19-9

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea

Cat. No.: B2823227
CAS No.: 82755-19-9
M. Wt: 289.35
InChI Key: GFCZUEJEWFHJJD-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a furoyl group attached to the nitrogen atom of the thiourea moiety and a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea typically involves the reaction of 2-furoyl isothiocyanate with 4-(dimethylamino)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Furoyl isothiocyanate+4-(Dimethylamino)anilineThis compound\text{2-Furoyl isothiocyanate} + \text{4-(Dimethylamino)aniline} \rightarrow \text{this compound} 2-Furoyl isothiocyanate+4-(Dimethylamino)aniline→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furoyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea exerts its effects involves interactions with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)-3-phenylthiourea: Lacks the dimethylamino group, which may affect its solubility and biological activity.

    1-(2-Furoyl)-3-[4-(methylamino)phenyl]thiourea: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties and reactivity.

Uniqueness

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea is unique due to the presence of both the furoyl and dimethylamino groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming coordination complexes, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-17(2)11-7-5-10(6-8-11)15-14(20)16-13(18)12-4-3-9-19-12/h3-9H,1-2H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZUEJEWFHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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